Product packaging for 6-[(Oxan-2-yl)oxy]hex-2-enal(Cat. No.:CAS No. 98076-79-0)

6-[(Oxan-2-yl)oxy]hex-2-enal

Cat. No.: B14331602
CAS No.: 98076-79-0
M. Wt: 198.26 g/mol
InChI Key: FXRQMGQJKCTRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(Oxan-2-yl)oxy]hex-2-enal is a high-purity chemical reagent intended for research and development purposes. As an unsaturated aldehyde containing a tetrahydropyranyl (THP) ether group, it may serve as a versatile synthetic intermediate or building block in organic synthesis, fragrance research, and the development of novel chemical entities. Researchers can employ this compound in reactions typical for aldehydes, such as nucleophilic addition or redox chemistry, while the THP ether moiety can act as a protecting group for alcohols. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant safety data sheet (SDS) and conduct all necessary experiments under appropriate laboratory conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O3 B14331602 6-[(Oxan-2-yl)oxy]hex-2-enal CAS No. 98076-79-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98076-79-0

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

6-(oxan-2-yloxy)hex-2-enal

InChI

InChI=1S/C11H18O3/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h1,4,8,11H,2-3,5-7,9-10H2

InChI Key

FXRQMGQJKCTRFW-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCC=CC=O

Origin of Product

United States

Synthetic Methodologies for 6 Oxan 2 Yl Oxy Hex 2 Enal and Analogous Structures

Retrosynthetic Analysis of 6-[(Oxan-2-yl)oxy]hex-2-enal

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. This process involves breaking bonds and converting functional groups in a reverse-synthetic direction.

Disconnection Strategies Involving the α,β-Unsaturated Aldehyde Moiety

The α,β-unsaturated aldehyde functionality is a key feature for disconnection. A common strategy for disconnecting this moiety is through a retro-aldol reaction. lkouniv.ac.inkccollege.ac.inscitepress.org This involves a functional group interconversion (FGI) of the enal to a β-hydroxy aldehyde, which can then be disconnected to an enolate equivalent and an aldehyde. libretexts.org

Specifically for this compound, the disconnection of the Cα-Cβ double bond leads to two simpler fragments: a four-carbon aldehyde and a two-carbon aldehyde equivalent. This approach is based on the aldol (B89426) condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The dehydration of the resulting β-hydroxy carbonyl compound is often facile due to the formation of a conjugated system. lkouniv.ac.in

Another strategy involves disconnecting the C-C double bond directly, which is characteristic of the Wittig reaction. youtube.com This would lead to a phosphonium (B103445) ylide and an aldehyde. For the target molecule, this could involve the disconnection to form a four-carbon aldehyde containing the THP ether and a two-carbon phosphorus ylide.

Disconnection Strategies Involving the Tetrahydropyranyl Ether Linkage

The tetrahydropyranyl (THP) ether is a common protecting group for alcohols due to its stability under a variety of conditions and its ease of cleavage under mild acidic conditions. sut.ac.thtotal-synthesis.com In a retrosynthetic sense, the C-O bond of the ether is disconnected.

This disconnection reveals the precursor alcohol, 6-hydroxyhex-2-enal, and dihydropyran (DHP). libretexts.orgyoutube.com The forward reaction, the protection of the alcohol, typically involves reacting the alcohol with DHP in the presence of an acid catalyst. total-synthesis.comyoutube.com This protection strategy is crucial when other parts of the molecule need to undergo reactions that are incompatible with a free hydroxyl group.

Combining these disconnection strategies, a plausible retrosynthetic pathway for this compound would first involve the disconnection of the THP ether to give 6-hydroxyhex-2-enal, followed by the disconnection of the α,β-unsaturated aldehyde moiety to yield simpler, readily available starting materials.

Direct Synthesis Approaches to the Hex-2-enal Scaffold

The direct synthesis of the hex-2-enal scaffold, which forms the backbone of the target molecule, can be achieved through several methods.

Oxidation of Corresponding Allylic Alcohols to α,β-Unsaturated Aldehydes

A primary and effective method for synthesizing α,β-unsaturated aldehydes is the selective oxidation of the corresponding primary allylic alcohols. thieme-connect.comambeed.com Various reagents and catalytic systems have been developed to achieve this transformation with high selectivity, avoiding over-oxidation to the carboxylic acid or reaction with the double bond. rsc.org

Manganese dioxide (MnO₂) is a classic and effective reagent for the oxidation of allylic alcohols to their corresponding aldehydes. ambeed.com Another approach involves the use of palladium cluster catalysts in the presence of molecular oxygen, offering a highly selective method. acs.org Furthermore, electrochemical methods using electrochemically formed hydrogen peroxide in the presence of a platinum black catalyst have been shown to oxidize various allylic alcohols to α,β-unsaturated aldehydes in good yields. rsc.org

Below is a table summarizing various oxidation methods for allylic alcohols.

Oxidizing Agent/Catalyst Substrate Product Yield (%) Reference
SeO₂/tert-butyl hydroperoxidePrimary allylic alcoholsα,β-Unsaturated aldehydesHigh thieme-connect.com
MnO₂Allylic alcoholsα,β-Unsaturated aldehydes/ketonesUp to 90 ambeed.comgoogle.com
Pt black/H₂O₂ (electrochemical)GeraniolGeranial86 rsc.org
Pt black/H₂O₂Allylic alcoholsα,β-Unsaturated carbonylsHigh rsc.org
Pd cluster/O₂Allylic alcoholsα,β-Unsaturated aldehydesHigh acs.org

Prins Cyclization and Hydrolysis Routes for Hexenal (B1195481) Formation

The Prins reaction offers an alternative route to the hexenal scaffold. This reaction typically involves the electrophilic addition of an aldehyde or ketone to an alkene followed by the capture of a nucleophile. For the synthesis of trans-2-hexenal (B146799), a two-step process involving a Prins cyclization followed by hydrolysis has been reported. google.com

In this route, n-butyraldehyde and vinyl ethyl ether are used as starting materials. The Prins cyclization is catalyzed by an acid, such as boron trifluoride diethyl etherate or, more recently, acidic ionic liquids, to form a cyclic intermediate. google.com This intermediate is then hydrolyzed with dilute acid to yield trans-2-hexenal. The use of acidic ionic liquids is noted to make the process more efficient and environmentally friendly. google.com

A study on the continuous-flow synthesis of (E)-2-hexenal intermediates has also been explored, highlighting modern approaches to process intensification. researchgate.net Asymmetric Prins cyclizations have also been developed using chiral Brønsted acids as catalysts, allowing for the synthesis of functionalized tetrahydropyrans with high enantioselectivity. acs.org

Biocatalytic Approaches to α,β-Unsaturated Aldehydes

Biocatalysis has emerged as a powerful and sustainable tool in organic synthesis. Enzymes can offer high selectivity and operate under mild reaction conditions. For the synthesis of α,β-unsaturated aldehydes, several biocatalytic methods are available.

One approach is the oxidation of allylic alcohols using alcohol dehydrogenases (ADHs) or alcohol oxidases (AOx). beilstein-journals.org For instance, a novel aryl alcohol oxidase from Pleurotus eryngii (PeAAOx) has been used for the biocatalytic preparation of trans-2-hexenal from trans-2-hexen-1-ol. beilstein-journals.org To overcome the low solubility of oxygen in aqueous media, which can be a limiting factor, cascade systems have been developed. An efficient whole-cell oxidation system has been constructed using an alcohol dehydrogenase, an NADPH oxidase, and a hemoglobin protein to improve oxygen supply and catalytic performance, achieving complete conversion of 250 mM 3-methyl-2-buten-1-ol (B147165) to 3-methyl-2-butenal. nih.gov

Aldolases, such as NahE, are another class of enzymes that can be used to form α,β-unsaturated compounds. thieme-connect.comresearchgate.net These enzymes catalyze the condensation of an aldehyde with a ketone or another aldehyde. The promiscuous aldolase (B8822740) NahE has been shown to accept a wide range of aldehydes for the synthesis of α,β-unsaturated 2-keto acids, which are versatile synthetic intermediates. thieme-connect.comresearchgate.net Furthermore, engineered enzymes like the F50A mutant of 4-oxalocrotonate tautomerase (4-OT) can catalyze asymmetric Michael additions to α,β-unsaturated aldehydes, demonstrating the potential for creating complex chiral molecules. nih.gov

The following table presents some examples of biocatalytic approaches.

Enzyme System Reaction Type Substrate Product Conversion/Yield Reference
Aryl alcohol oxidase (PeAAOx)Oxidationtrans-2-hexen-1-oltrans-2-hexenal90% conversion, 81% isolated yield beilstein-journals.org
ADH, NADPH oxidase, Hemoglobin (whole-cell)Oxidation3-methyl-2-buten-1-ol3-methyl-2-butenal100% conversion nih.gov
Aldolase (NahE)Aldol CondensationPyruvate and various aldehydestrans-4-phenyl-2-oxo-3-butenoic acids>95% yield for many substrates thieme-connect.comresearchgate.net

Methods for Introduction of the Tetrahydropyranyl Ether Moiety

The tetrahydropyranyl (THP) ether is a commonly utilized protecting group for alcohols due to its stability under a range of conditions, including those involving strong bases, organometallics, and hydrides. organic-chemistry.org Its installation is a critical step in the synthesis of molecules like this compound, where the hydroxyl group requires masking to prevent unwanted side reactions.

Acid-Catalyzed Acetalization for Alcohol Protection

The formation of THP ethers is typically achieved through the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). organic-chemistry.org This process, a form of acetalization, involves the protonation of the double bond in DHP, which generates a carbocation that is then attacked by the alcohol. Subsequent deprotonation yields the THP ether.

A variety of acid catalysts can be employed for this transformation. Traditional catalysts include strong protic acids like hydrochloric acid (HCl), sulfuric acid (H2SO4), and p-toluenesulfonic acid (p-TsOH). acs.org However, the use of these strong acids can be problematic for substrates containing acid-sensitive functional groups. acs.org To address this, milder and more selective catalytic systems have been developed.

Recent advancements have focused on the use of solid-supported catalysts and Lewis acids to facilitate the tetrahydropyranylation of alcohols. These methods often offer advantages such as improved chemoselectivity, milder reaction conditions, and easier work-up procedures.

CatalystSubstrate ScopeConditionsAdvantages
Perchloric acid on silica (B1680970) gelAldehydes, ketonesSolvent-free, trialkyl orthoformatesEfficient, reusable catalyst, mild conditions. organic-chemistry.orgorganic-chemistry.org
Bismuth triflateAlcohols, phenolsSolvent-freeInsensitive to air and moisture, catalyzes deprotection as well. organic-chemistry.org
Zeolite H-betaAlcoholsMild conditionsRecyclable catalyst, short reaction times, high yields. organic-chemistry.org
CeCl3·7H2O/NaI systemAlcohols, phenolsSolvent-freeEnvironmentally benign, highly chemoselective. organic-chemistry.org
N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thioureaSterically hindered and acid-sensitive alcohols-Broadly applicable, high catalytic efficiency. organic-chemistry.org

One significant challenge in acetalization is the production of water as a byproduct, which can shift the equilibrium back towards the reactants. acs.org To drive the reaction to completion, methods for water removal, such as the use of a Dean-Stark apparatus or dehydrating agents like trimethyl orthoformate, are often employed. organic-chemistry.orgtotal-synthesis.com

Direct Ether Formation from Alcohols and Aldehydes for THP Installation

While the reaction of an alcohol with DHP is the standard method for forming THP ethers, alternative strategies for direct ether formation from alcohols and aldehydes have been explored. A novel approach involves a net reductive etherification, where an alcohol and an aldehyde react in the presence of a phosphine (B1218219) and an acid to form an α-(alkoxyalkyl)phosphonium salt. chemrxiv.orgnih.gov Subsequent hydrolysis of this intermediate yields the desired ether. chemrxiv.orgnih.govrsc.org This method circumvents the need for hydride or hydrogen reductants and has shown excellent functional group tolerance. chemrxiv.orgnih.gov

This strategy is proposed to proceed through the interception of an oxocarbenium ion, formed from the reaction of the aldehyde, alcohol, and acid, by the phosphine. chemrxiv.orgnih.gov This interception outcompetes the formation of an acetal (B89532), leading to the phosphonium salt intermediate. chemrxiv.orgnih.gov

Convergent Synthetic Strategies for the Assembly of this compound

For a molecule like this compound, a convergent approach would involve the synthesis of two key fragments: a C6 aldehyde precursor and the tetrahydropyranyl protecting group precursor (DHP). A plausible disconnection for a convergent synthesis would be at the ether linkage.

One fragment would be a C6 chain with a terminal alcohol and an aldehyde or a functional group that can be readily converted to an aldehyde at the C2 position. The other fragment would be DHP. The key bond formation would be the acid-catalyzed reaction between the alcohol of the C6 fragment and DHP to install the THP ether.

The synthesis of the C6 fragment itself could be approached through various methods. For instance, the synthesis of Z-hex-2-enal, a related structure, can be achieved through the partial syn-hydrogenation of an alkyne, which stereospecifically forms the Z-double bond. notesale.co.uk

Chemo- and Regioselective Considerations in the Synthesis of Functionalized Aldehydes with Protected Alcohols

The synthesis of functionalized aldehydes containing protected alcohols, such as this compound, requires careful consideration of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the site at which a reaction occurs.

In the context of synthesizing this compound, a key challenge is the selective oxidation of a primary alcohol to an aldehyde in the presence of other potentially reactive functionalities, such as the double bond. Biocatalytic methods, for example, have been employed for the selective oxidation of allylic alcohols to the corresponding aldehydes. beilstein-journals.org

Furthermore, reactions involving the formation of the carbon skeleton must be controlled to achieve the desired regiochemistry. For instance, in the synthesis of polypropionate fragments containing hydroxymethyl 1,3-diols, the regioselective cleavage of 2,3-epoxy alcohols with organometallic reagents is a critical step. mdpi.com Similarly, iridium-catalyzed C-C coupling reactions of diols can proceed with high site-selectivity, favoring the dehydrogenation of a primary alcohol over a secondary one. nih.gov

Reactivity and Advanced Transformations of 6 Oxan 2 Yl Oxy Hex 2 Enal Derivatives

Reactivity of the α,β-Unsaturated Aldehyde Functionality

The α,β-unsaturated aldehyde moiety in 6-[(Oxan-2-yl)oxy]hex-2-enal is an electrophilic center, prone to attack by various nucleophiles. The conjugation of the carbon-carbon double bond with the carbonyl group creates a system where nucleophilic attack can occur at two primary positions: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). libretexts.org

Nucleophilic Additions to the Carbonyl Group

Direct nucleophilic addition to the carbonyl carbon of α,β-unsaturated aldehydes, known as 1,2-addition, is a fundamental reaction. This pathway is generally favored by "hard" nucleophiles, such as organolithium reagents and Grignard reagents. The reaction proceeds through the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which, upon protonation, yields an allylic alcohol. The presence of the THP ether at the distant 6-position is generally stable under these conditions, provided that strongly acidic work-up procedures are avoided.

Conjugate Additions to the Alkene Moiety

Conjugate addition, or 1,4-addition, involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated system. pressbooks.publibretexts.org This mode of reactivity is typically observed with "soft" nucleophiles. The electronegative oxygen atom withdraws electron density from the β-carbon, rendering it electrophilic. libretexts.orglibretexts.org The initial addition of the nucleophile to the β-carbon generates an enolate intermediate, which is then protonated at the α-carbon to yield a saturated aldehyde. pressbooks.publibretexts.org

Common nucleophiles that favor conjugate addition include organocuprates (Gilman reagents), amines, thiols, and enamines. libretexts.orgyoutube.com For instance, the reaction with primary or secondary amines typically yields β-amino aldehydes. pressbooks.publibretexts.org These reactions are often reversible and proceed under thermodynamic control to give the more stable conjugate addition product. pressbooks.publibretexts.org

Nucleophile TypeFavored Addition PathwayProduct Type
Organolithium Reagents1,2-AdditionAllylic Alcohol
Grignard Reagents1,2-AdditionAllylic Alcohol
Organocuprates (Gilman)1,4-Conjugate AdditionSaturated Aldehyde
Amines1,4-Conjugate Additionβ-Amino Aldehyde
Thiols1,4-Conjugate Additionβ-Thioaldehyde

Olefination Reactions for Chain Extension and Stereocontrol (e.g., Wittig, Julia)

Olefination reactions are powerful tools for carbon-carbon double bond formation, allowing for the extension of the carbon chain and control over the resulting alkene stereochemistry.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (phosphorane) to form an alkene and a phosphine (B1218219) oxide. organic-chemistry.org The stereochemical outcome of the Wittig reaction with an α,β-unsaturated aldehyde like this compound depends on the nature of the ylide. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgyoutube.com

The Julia olefination and its modified versions, such as the Julia-Kocienski olefination, provide another route to alkenes. organic-chemistry.orgoregonstate.edu The one-pot Julia-Kocienski olefination typically involves the reaction of a carbonyl compound with a heteroaryl sulfone, such as a benzothiazol-2-yl (BT) sulfone or a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, in the presence of a base. organic-chemistry.orggla.ac.uk This reaction is known for its high (E)-selectivity. organic-chemistry.org The choice of sulfone, base, and solvent can influence the stereochemical outcome. gla.ac.uk For example, using potassium derivatives of PT sulfones in 1,2-dimethoxyethane (B42094) (DME) can lead to excellent (E)-selectivity with saturated aldehydes. gla.ac.uk

Olefination ReactionReagentsTypical Stereoselectivity
Wittig (Stabilized Ylide)Aldehyde, Stabilized Phosphorus Ylide(E)-Alkene
Wittig (Non-stabilized Ylide)Aldehyde, Non-stabilized Phosphorus Ylide(Z)-Alkene
Julia-KocienskiAldehyde, Heteroaryl Sulfone, Base(E)-Alkene

Radical-Mediated Hydroacylation of the Alkene

Radical hydroacylation is a process that involves the addition of an acyl radical to an alkene. acs.orgresearchgate.netconsensus.app In the context of this compound, this would involve the addition of an acyl radical to the C=C double bond. Acyl radicals can be generated from various precursors, including aldehydes, through a hydrogen atom transfer (HAT) process. nih.gov Photocatalysis has emerged as a mild and efficient method for generating acyl radicals for hydroacylation reactions. acs.orgresearchgate.netconsensus.appnih.gov This method allows for the formation of ketones from alkenes and aldehydes. organic-chemistry.org The reaction can proceed via a radical chain mechanism, where an initial radical species adds to the alkene, generating a new radical that propagates the chain. ucl.ac.uk

Transformations Involving the Tetrahydropyranyl Ether Group

The tetrahydropyranyl (THP) ether serves as a protecting group for the primary alcohol at the 6-position. Its selective removal is a crucial step in many synthetic sequences.

Selective Deprotection Strategies for the Oxan-2-yl Ether

The THP ether is generally stable to most non-acidic reagents but can be cleaved under acidic conditions. acs.org However, the presence of the acid-sensitive α,β-unsaturated aldehyde functionality requires mild and selective deprotection methods.

Several methods have been developed for the selective deprotection of THP ethers in the presence of other sensitive functional groups. acs.orgorganic-chemistry.org One mild and efficient method involves the use of lithium chloride (LiCl) and water in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. acs.orgorganic-chemistry.org This method has been shown to be effective for deprotecting THP ethers without affecting aldehyde functionalities. acs.orgorganic-chemistry.org Other methods include the use of catalytic amounts of iron(III) tosylate in methanol (B129727) or oxidative deprotection using reagents like silver bromate (B103136) and sodium bromate in the presence of aluminum chloride, although the latter may affect the aldehyde group. thieme-connect.comscispace.comthieme-connect.com

Reagent/ConditionSelectivity
LiCl, H₂O, DMSO, 90 °CHigh, tolerates aldehydes
Iron(III) tosylate, CH₃OHMild, chemoselective
AgBrO₃/AlCl₃ or NaBrO₃/AlCl₃Oxidative, may convert primary alcohol to aldehyde

Oxidative Cleavage of Allylic Ethers to α,β-Unsaturated Carbonyls

The synthesis of α,β-unsaturated carbonyl compounds is a cornerstone of organic chemistry, providing access to key building blocks for a multitude of more complex molecules. rsc.orgresearchgate.net One effective strategy for their preparation involves the oxidation of allylic substrates. While the direct oxidation of allylic alcohols is a common method, transformations involving the cleavage of allylic ethers offer an alternative route. quimicaorganica.org

The generation of an α,β-unsaturated aldehyde system, such as that found in this compound, can be accomplished through the oxidative cleavage of a corresponding allylic ether. A method mediated by an oxoammonium salt has been described for this purpose. nih.gov This process involves heating the allylic ether in a biphasic solvent system, which leads to the cleavage of the ether and formation of the aldehyde. nih.gov

Another powerful method involves the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated oxidation of allylic ethers. pitt.edu This reaction proceeds through the cleavage of a C-H bond at the allylic position to generate a stabilized oxocarbenium ion, which is a precursor to the α,β-unsaturated carbonyl system. pitt.edunih.gov This approach is particularly useful as it operates under conditions that are often compatible with various functional groups. nih.gov

The table below summarizes reagent systems used for the synthesis of α,β-unsaturated carbonyls from different precursors.

Precursor TypeReagent(s)Product TypeReference
Silyl (B83357) Enol EthersVisible Light, Organic Dye Photosensitizer, O₂α,β-Unsaturated Aldehydes/Ketones pkusz.edu.cn
Allylic AlcoholsManganese Dioxide (MnO₂)α,β-Unsaturated Aldehydes/Ketones quimicaorganica.org
Allylic EthersOxoammonium Saltα,β-Unsaturated Aldehydes/Ketones nih.gov
Allylic Ethers2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)α,β-Unsaturated Carbonyls pitt.edu
Tertiary Allylic Alcohols2-Iodoxybenzenesulfonic acid (IBS), OxoneEnones researchgate.net

Reactions Involving Oxocarbenium Ion Intermediates from THP Ethers

The tetrahydropyranyl (THP) ether moiety in this compound is not merely a protecting group; it can actively participate in reactions through the formation of oxocarbenium ion intermediates. These highly reactive electrophiles are key in a variety of carbon-carbon bond-forming reactions. nih.gov

The generation of oxocarbenium ions from ethers, including THP ethers, can be initiated by oxidation. researchgate.net Strong oxidizing agents like DDQ are effective in promoting the formation of these stabilized carbocations from allylic and benzylic ethers via a single electron transfer mechanism. nih.gov Once formed, the oxocarbenium ion is a potent electrophile that can be trapped by various nucleophiles. beilstein-journals.org

For instance, intramolecular trapping of a DDQ-generated oxocarbenium ion by an appended nucleophile can lead to the formation of new heterocyclic structures, such as substituted tetrahydropyrans. nih.govnih.gov This type of reaction, often termed an oxidative cyclization, highlights the synthetic potential of the THP group beyond its protective role. The challenge in these transformations lies in integrating the strongly oxidative conditions required for ion formation with the often sensitive stereodefining catalysts needed for asymmetric synthesis. nih.gov

The Prins reaction and its variants also rely on oxocarbenium ion intermediates to construct tetrahydropyran (B127337) rings stereoselectively. beilstein-journals.orgresearchgate.net Although typically generated from aldehydes and homoallylic alcohols, the underlying principle of nucleophilic attack on an oxocarbenium ion is central.

Reactant TypeReagent/CatalystIntermediateSubsequent ReactionProduct TypeReference
Allylic/Benzylic EthersDDQOxocarbenium IonIntramolecular Nucleophilic AdditionHeterocycles nih.gov
β-Ketoesters and EthersChiral Lewis Acid / DDQOxocarbenium IonCross-Dehydrogenative CouplingSubstituted Tetrahydropyrans nih.gov
Homoallylic Alcohol & AldehydeAcid CatalystOxocarbenium IonPrins CyclizationTetrahydropyrans beilstein-journals.org

Tandem and Cascade Reactions Utilizing Multiple Functional Groups in this compound

The presence of both an electrophilic α,β-unsaturated aldehyde and a latent oxocarbenium ion precursor (the THP ether) in a single molecule opens the door for powerful tandem or cascade reactions. researchgate.net Such processes, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy.

A potential cascade sequence could be initiated at either functional group. For example, a nucleophile could first add to the α,β-unsaturated aldehyde via a conjugate addition or a direct 1,2-addition. The resulting intermediate could then participate in a second reaction involving the THP ether.

Alternatively, a reaction could be initiated by activating the THP ether to form an oxocarbenium ion. This highly electrophilic species could then be trapped by an external nucleophile, and the newly introduced functionality could subsequently react with the aldehyde moiety.

A well-documented example of such a cascade is the Mukaiyama aldol (B89426)–Prins (MAP) cyclization. beilstein-journals.org In this type of reaction, a silyl enol ether reacts with an oxocarbenium ion (generated from an aldehyde or its equivalent), and the resulting intermediate is trapped by an internal nucleophile in a Prins-type cyclization to form a tetrahydropyran ring. beilstein-journals.org While not a direct reaction of this compound itself, this illustrates the potential for designing complex, one-pot transformations based on its structure. The development of tandem reactions involving bifunctional molecules is an active area of research, with various catalytic systems being employed to control the reaction pathways. acs.orgbeilstein-journals.org

Stereochemical Control in Transformations of this compound

Achieving stereocontrol in reactions is paramount for the synthesis of complex, biologically active molecules. For a substrate like this compound, stereochemistry can be controlled at both the existing chiral center of the THP ether and at new stereocenters formed during subsequent transformations.

The stereochemical outcome of reactions involving oxocarbenium ions generated from cyclic ethers is often dictated by transition state geometries. For instance, in intramolecular cyclizations leading to tetrahydropyran formation, a chair-like transition state is often invoked to explain the high diastereoselectivity observed, leading preferentially to cis-2,6-disubstituted products. pitt.edunih.gov

Furthermore, the use of chiral catalysts can induce high levels of enantioselectivity. Chiral Lewis acids have been successfully employed in cross-dehydrogenative couplings involving oxocarbenium ions to produce substituted tetrahydropyrans with excellent yields and enantiomeric ratios. nih.gov In these systems, the catalyst can coordinate with the nucleophile, activating it and directing its approach to the transient, highly reactive oxocarbenium ion. nih.gov

The Prins cyclization is another powerful tool for the stereoselective synthesis of the tetrahydropyran skeleton. researchgate.net The stereochemical outcome of these reactions can be influenced by the choice of Lewis acid, solvent, and the nature of the nucleophile. For example, the use of allylsilanes as internal nucleophiles in a Mukaiyama aldol-Prins cascade allows for controlled cyclization. beilstein-journals.org

The table below provides examples of stereocontrolled reactions relevant to the functional groups present in the target molecule.

Reaction TypeCatalyst/ReagentStereocontrol ElementOutcomeReference
Oxidative CyclizationDDQChair-like Transition StateHigh Diastereoselectivity (cis) pitt.edunih.gov
Cross-Dehydrogenative CouplingChiral Lewis Acid / DDQChiral CatalystHigh Enantioselectivity nih.gov
Prins CyclizationLewis Acid (e.g., TiBr₄, FeCl₃)Reagent and Substrate ControlDiastereoselective THP formation beilstein-journals.orgresearchgate.net
Allylic Cross-CouplingPalladium / Chiral LigandChiral LigandEnantiospecific Coupling ualberta.ca

Spectroscopic Characterization Methodologies in the Structural Elucidation of 6 Oxan 2 Yl Oxy Hex 2 Enal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic compound. Experiments are typically conducted in a deuterated solvent, such as deuterochloroform (CDCl₃), with chemical shifts (δ) reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). core.ac.uksemanticscholar.org

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For 6-[(Oxan-2-yl)oxy]hex-2-enal, the spectrum would exhibit distinct signals for the aldehyde, the vinylic protons, the aliphatic chain, and the tetrahydropyran (B127337) (THP) protecting group.

The key expected signals are:

Aldehydic Proton (H1): A doublet in the downfield region, typically around δ 9.5 ppm, due to coupling with the adjacent vinylic proton (H2). acs.org

Vinylic Protons (H2, H3): Two complex multiplets in the olefinic region (δ 6.0-7.0 ppm). H3, being adjacent to a CH₂ group, would appear as a multiplet (dt). H2, coupled to both the aldehydic proton and H3, would also be a multiplet. The large coupling constant (J ≈ 16 Hz) between H2 and H3 would confirm the trans (E) configuration of the double bond. acs.org

Oxymethine Proton (H1'): A characteristic multiplet around δ 4.6 ppm, corresponding to the anomeric proton of the THP ring. acs.org

Methylene (B1212753) Protons adjacent to Oxygen (H6, H5'): Multiplets in the δ 3.4-3.9 ppm range, representing the two CH₂ groups directly connected to the ether oxygen atoms. acs.org

Aliphatic Methylene Protons (H4, H5, H2', H3', H4'): A series of overlapping multiplets in the upfield region, typically between δ 1.5 and 2.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H1 (-CHO) ~9.5 d ~8.0
H3 ~6.8 m (dt) J(H3-H2) ≈ 16, J(H3-H4) ≈ 7
H2 ~6.1 m (ddt) J(H2-H3) ≈ 16, J(H2-H1) ≈ 8, J(H2-H4) ≈ 1.5
H1' (anomeric) ~4.6 m
H6a, H6b ~3.7-3.9 m
H5'a, H5'b ~3.4-3.5 m
H4a, H4b ~2.3 m
H5a, H5b ~1.7 m

Note: This is a predictive table based on data from analogous compounds. acs.orgacs.org

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. A ¹³C NMR spectrum is available for (2E)-6-[(3,4,5,6-TETRAHYDRO-2H-PYRAN-2-YL)-OXY]-HEX-2-ENAL on the SpectraBase database, confirming its characterization. spectrabase.com

The expected signals would include:

Carbonyl Carbon (C1): The most downfield signal, around δ 193 ppm, characteristic of an unsaturated aldehyde. acs.org

Vinylic Carbons (C2, C3): Signals in the δ 130-160 ppm range. C3 would be further downfield than C2.

Acetal (B89532) Carbon (C1'): A distinct signal around δ 99 ppm for the anomeric carbon of the THP ring. acs.org

Carbons bonded to Oxygen (C6, C5'): Signals in the δ 62-68 ppm range. acs.org

Aliphatic Carbons (C4, C5, C2', C3', C4'): Signals in the upfield region, typically δ 19-31 ppm. acs.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (CHO) ~193.5
C3 ~158.0
C2 ~133.0
C1' (anomeric) ~99.0
C6 ~67.5
C5' ~62.5
C4 ~32.0
C3' ~30.5
C5 ~25.5
C2' ~25.0

Note: This is a predictive table based on data from analogous compounds. acs.orgacs.orgspectrabase.com

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Key expected correlations would include the aldehydic H1 with vinylic H2, H2 with H3, and H3 with the methylene protons at H4. Within the THP ring, correlations between H1' and H2', and among the other ring protons would confirm its structure.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~9.5 ppm would correlate with the carbon signal at ~193.5 ppm, confirming the C1-H1 aldehyde group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is vital for connecting different parts of the molecule. The most critical correlation for this compound would be a cross-peak between the anomeric proton of the THP ring (H1') and the C6 carbon of the hexenal (B1195481) chain, which would definitively prove the connection point of the ether linkage. Other key correlations would include H1 to C2 and C3, and H6 to C5 and C1'.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight and, through fragmentation patterns, further structural information. For a compound like this compound, both GC-MS and HRMS would be employed.

GC-MS separates volatile compounds before they are ionized and detected by the mass spectrometer. In electron ionization (EI) mode, the molecule is fragmented in a reproducible manner, creating a characteristic "fingerprint."

For this compound (Molecular Formula: C₁₁H₁₈O₃, Molecular Weight: 198.26 g/mol ), the molecular ion peak (M⁺) at m/z = 198 might be weak or absent due to the lability of the THP ether. The most prominent fragmentation pathways would be:

Loss of the THP ring: A major fragment would likely be observed at m/z = 85, corresponding to the tetrahydropyranyl cation, a very common and stabilizing fragmentation for THP ethers.

Cleavage of the C-O bond: The loss of a tetrahydropyran-2-yloxy radical (·OC₅H₉O, mass 101) would lead to a fragment at m/z = 97, corresponding to the [C₆H₉O]⁺ cation.

Alpha-cleavage: Cleavage adjacent to the carbonyl group could also occur.

HRMS provides a highly accurate measurement of the molecular mass, allowing for the unambiguous determination of the molecular formula. mdpi.compitt.edu Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ is typically observed.

Table 3: Predicted HRMS Data for this compound

Ion Calculated Exact Mass (m/z)
[C₁₁H₁₈O₃ + H]⁺ 199.1334

The experimental observation of one of these exact masses to within a few ppm of the calculated value would provide definitive confirmation of the elemental composition of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. For this compound, IR spectroscopy is instrumental in confirming the presence of its key functional moieties: the α,β-unsaturated aldehyde and the tetrahydropyranyl (THP) ether.

The IR spectrum of an α,β-unsaturated aldehyde is characterized by several distinct absorption bands. The conjugation of the carbon-carbon double bond with the carbonyl group lowers the stretching frequency of both groups compared to their non-conjugated counterparts. spcmc.ac.in The C=O stretching vibration of α,β-unsaturated aldehydes typically appears in the range of 1710-1685 cm⁻¹. orgchemboulder.com This is a lower frequency compared to saturated aliphatic aldehydes, which absorb between 1740-1720 cm⁻¹. orgchemboulder.comlibretexts.org Another diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde proton (CHO), which usually gives rise to one or two moderate intensity bands in the 2830-2695 cm⁻¹ region. orgchemboulder.com The band around 2720 cm⁻¹ is often particularly useful for identification. orgchemboulder.comlibretexts.org

The tetrahydropyranyl (THP) ether group, used as a protective group for alcohols, also has characteristic IR absorptions. thieme-connect.de A strong absorption band is typically observed in the region of 1300-1000 cm⁻¹, which is attributed to the C-O stretching of the C-O-THP ether linkage. tubitak.gov.tr

A vapor phase IR spectrum is available for (2E)-6-[(3,4,5,6-TETRAHYDRO-2H-PYRAN-2-YL)-OXY]-HEX-2-ENAL. spectrabase.com While the specific frequencies from this spectrum are not detailed in the available abstract, the expected characteristic peaks based on its structure would align with the typical ranges for α,β-unsaturated aldehydes and THP ethers.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrationTypical Wavenumber Range (cm⁻¹)Expected Wavenumber for this compound (cm⁻¹)
α,β-Unsaturated AldehydeC=O Stretch1710-1685 orgchemboulder.com~1705 libretexts.org
α,β-Unsaturated AldehydeAldehyde C-H Stretch2830-2695 orgchemboulder.com~2720 and ~2820
AlkeneC=C Stretch~1640~1640
Tetrahydropyranyl EtherC-O Stretch1300-1000 tubitak.gov.tr~1120, ~1075, ~1035
AlkylC-H Stretch3000-2850 orgchemboulder.com~2940, ~2870

Note: The expected wavenumber values are based on general ranges for the respective functional groups and may vary slightly for the specific molecule.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is particularly crucial for a molecule like this compound containing a stereocenter at the anomeric carbon of the oxane ring.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information that, through complex mathematical calculations, can be used to generate a three-dimensional electron density map of the molecule. From this map, the exact positions of the atoms can be determined.

For derivatives of tetrahydropyranyl (THP) ethers, X-ray crystallography has been successfully employed to determine the solid-state structure and the absolute configuration of stereoisomers. For instance, studies on steroidal derivatives containing THP ethers have utilized X-ray diffraction to reveal the axial or equatorial configuration of the anomeric oxygen, which is a key stereochemical feature. acs.org Similarly, in the study of other complex molecules, X-ray crystallography has been used to confirm the absolute stereochemistry of tetrahydropyran and tetrahydrofuran (B95107) portions of the molecules. beilstein-journals.org This definitive structural assignment is a significant advantage over other analytical methods.

While a specific crystal structure for this compound is not publicly available in the search results, the methodology remains the gold standard for its solid-state structural elucidation. If a crystalline sample of this compound or a suitable derivative were obtained, X-ray crystallography could provide invaluable data.

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterHypothetical ValueSignificance
Crystal SystemOrthorhombicDescribes the symmetry of the unit cell.
Space GroupP2₁2₁2₁Defines the symmetry elements within the unit cell.
a (Å)10.5Unit cell dimension along the a-axis.
b (Å)12.8Unit cell dimension along the b-axis.
c (Å)8.2Unit cell dimension along the c-axis.
α, β, γ (°)90, 90, 90Angles between the unit cell axes.
Volume (ų)1102.08Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Note: This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment. Actual values would need to be determined experimentally.

Computational Chemistry and Theoretical Modeling of 6 Oxan 2 Yl Oxy Hex 2 Enal Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. semanticscholar.org It is frequently employed to determine optimized molecular geometries and electronic properties. semanticscholar.orgmdpi.com For a molecule such as 6-[(oxan-2-yl)oxy]hex-2-enal, DFT calculations, for instance at the B3LYP/6-311+G(d,p) level of theory, can provide a detailed understanding of its three-dimensional structure. semanticscholar.orgresearchgate.net The resulting optimized geometry represents a stable conformation of the molecule at a potential energy minimum, which is confirmed by the absence of imaginary vibrational frequencies. semanticscholar.org

The geometry of the α,β-unsaturated aldehyde portion of the molecule is expected to be largely planar due to the sp² hybridization of the involved carbon and oxygen atoms. However, substitutions on the ring can cause deviations from ideal bond angles. semanticscholar.org The tetrahydropyran (B127337) (THP) ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings.

The electronic structure, including the distribution of electron density, can be analyzed through methods like Natural Bond Orbital (NBO) analysis. nih.gov This analysis provides insights into charge distribution and hyperconjugative interactions within the molecule. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. semanticscholar.org For unsaturated aldehydes, the HOMO is often associated with the C=C and C=O π-orbitals, while the LUMO is typically the corresponding π* antibonding orbital. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.org

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. researchgate.net For this compound, theoretical calculations can predict vibrational (infrared) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. mdpi.com For this compound, characteristic vibrational modes would include:

C=O stretching: This is a strong, sharp band characteristic of the aldehyde functional group. The presence of conjugation with the C=C double bond typically shifts this band to a lower frequency compared to a saturated aldehyde.

C=C stretching: This band arises from the alkene portion of the molecule.

C-O-C stretching: These bands are characteristic of the ether linkage and the tetrahydropyran ring.

C-H stretching and bending: These vibrations are associated with the various C-H bonds in the molecule.

The calculated vibrational frequencies can be compared with experimental IR spectra to confirm the structure of the molecule. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can also predict ¹H and ¹³C NMR chemical shifts. researchgate.net

¹H NMR: The aldehyde proton is expected to appear as a distinct signal at a downfield chemical shift (typically 9-10 ppm). Protons on the double bond will also have characteristic shifts, and their coupling constants can provide information about the stereochemistry (E/Z isomerism) of the double bond. The protons on the tetrahydropyran ring and the hexenal (B1195481) chain will have more complex splitting patterns.

¹³C NMR: The carbonyl carbon of the aldehyde will be a prominent downfield signal. The sp² carbons of the alkene and the carbons of the tetrahydropyran ring will also have distinct chemical shifts.

Comparing computed NMR data with experimental spectra aids in the complete assignment of all proton and carbon signals, which is essential for structural elucidation. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to explore the reaction mechanisms involving this compound. nih.gov This involves mapping the potential energy surface for a given reaction, locating transition states, and calculating activation energies. researchgate.net

A key reaction for this molecule would be the cleavage of the tetrahydropyranyl (THP) ether, which is a common protecting group for alcohols. organic-chemistry.org This reaction is typically acid-catalyzed. organic-chemistry.org Computational studies can model the protonation of the ether oxygen, followed by the cleavage of the C-O bond to form a carbocation intermediate and the corresponding alcohol. The energies of reactants, intermediates, transition states, and products can be calculated to determine the reaction's feasibility and kinetics.

DFT calculations are instrumental in locating the transition state structures, which represent the highest energy point along the reaction coordinate. nih.govresearchgate.net The vibrational frequency analysis of a transition state will show one imaginary frequency, corresponding to the motion along the reaction coordinate. semanticscholar.org By understanding the structure of the transition state, one can gain insights into the factors that control the reaction rate and selectivity. For instance, in reactions involving the α,β-unsaturated aldehyde moiety, such as nucleophilic addition, computational modeling can predict the regioselectivity (1,2- vs. 1,4-addition) by comparing the activation energies of the different possible pathways. acs.org

Stereochemical Predictions and Conformational Analysis

The presence of multiple stereocenters in this compound makes stereochemical prediction and conformational analysis crucial. The carbon atom at the 2-position of the oxane ring is a chiral center, and the C=C double bond can exist as either E or Z isomers.

Conformational Analysis: Computational methods can be used to perform a conformational search to identify the most stable conformers of the molecule. mdpi.comacs.org For the tetrahydropyran ring, the chair conformation is generally the most stable. The substituent at the 2-position can be either axial or equatorial. The relative energies of these conformers can be calculated to determine the preferred orientation. The anomeric effect, which involves the interaction between the lone pairs of the ring oxygen and the antibonding orbital of the exocyclic C-O bond, can influence the conformational preference. researchgate.net

Stereochemical Predictions: In reactions that create new stereocenters, computational modeling can help predict the diastereoselectivity. For example, in a nucleophilic addition to the aldehyde, the direction of attack (from the Re or Si face) can be influenced by the existing stereocenter on the THP ring. By modeling the transition states for the formation of the different diastereomers, the preferred stereochemical outcome can be predicted based on the calculated activation energies. nih.gov Such predictions are valuable in designing stereoselective syntheses. nih.govpitt.edu

Theoretical Studies on the Stability and Reactivity of Tetrahydropyranyl Ethers

Tetrahydropyranyl (THP) ethers are widely used as protecting groups for alcohols in organic synthesis due to their stability under a range of conditions, particularly basic, organometallic, and reducing environments. organic-chemistry.org Theoretical studies provide a fundamental understanding of the factors contributing to this stability and the conditions under which they can be cleaved.

Stability: The stability of the THP ether linkage can be attributed to the electronic properties of the acetal (B89532) functional group. Computational studies can quantify this stability by calculating the energy changes associated with various potential decomposition pathways under different conditions. For instance, the energy barrier for the uncatalyzed hydrolysis of a THP ether is high, explaining its stability in neutral or basic aqueous solutions.

Reactivity: The reactivity of THP ethers is most pronounced under acidic conditions. organic-chemistry.org Theoretical models can elucidate the mechanism of acid-catalyzed deprotection. DFT calculations can show how protonation of the ether oxygen weakens the C-O bond, facilitating its cleavage. The calculations can also explore the relative ease of cleavage for THP ethers derived from primary, secondary, and tertiary alcohols. tandfonline.com

Furthermore, computational studies can investigate other reactions of THP ethers, such as their conversion to other functional groups. tandfonline.comresearchgate.net By modeling the reaction pathways and calculating the associated energy profiles, it is possible to predict the feasibility of these transformations and identify optimal reaction conditions. researchgate.netnih.gov

Advanced Synthetic Applications and Chiral Pool Utilization of 6 Oxan 2 Yl Oxy Hex 2 Enal Analogs

Asymmetric Synthesis and Chiral Induction Using Related Precursors

The inherent chirality of precursors related to 6-[(oxan-2-yl)oxy]hex-2-enal provides a powerful tool for inducing stereoselectivity in subsequent chemical transformations. The strategic placement of chiral centers allows for facial discrimination in reactions involving both the aldehyde and the latent tetrahydropyran (B127337) ring.

Enantioselective Transformations of the Aldehyde Moiety

The α,β-unsaturated aldehyde functionality within these analogs is a key site for enantioselective transformations. Organocatalysis has emerged as a particularly effective strategy for these reactions. For instance, chiral amines can catalyze the hydrophosphination of α,β-unsaturated aldehydes, yielding optically active phosphine (B1218219) derivatives with high enantiomeric excess. ku.ac.aediva-portal.org This highlights the potential for introducing new stereocenters at the β-position with excellent control.

Furthermore, the development of catalytic enantioselective peroxidation of enals has opened up new avenues for synthesizing biologically important chiral endoperoxides. nih.gov The enantioselectivity of these organocatalytic peroxidations can be significantly influenced by the structure of the hydroperoxide used. nih.gov This methodology has been successfully applied to the enantioselective synthesis of the core structure of the stolonoxide family of anticancer natural products. nih.gov

The combination of aminocatalysis and transition-metal catalysis has also proven to be a powerful approach. A co-catalytic system using a simple chiral amine and a copper catalyst enables the enantioselective β-alkylation of α,β-unsaturated aldehydes, providing a direct route to β-branched aldehydes. researchgate.net This one-pot protocol has been successfully applied to the total synthesis of bisabolane (B3257923) sesquiterpenes. researchgate.net

Reaction TypeCatalyst/ReagentProduct TypeEnantiomeric Excess (ee)
HydrophosphinationChiral aminesOptically active phosphinesUp to 99%
PeroxidationOrganocatalyst, varied hydroperoxidesChiral endoperoxidesHighly enantioselective
β-AlkylationChiral amine, Copper catalystβ-branched aldehydesUp to 98:2 e.r.

Stereoselective Formation of Functionalized Tetrahydropyranyl Rings

The stereoselective construction of the tetrahydropyran (THP) ring itself is a cornerstone of utilizing these chiral precursors. A variety of powerful methods have been developed to achieve this with high diastereoselectivity.

The Prins cyclization has become a prominent technique for the stereoselective synthesis of substituted THP skeletons. beilstein-journals.org This reaction can be catalyzed by various acids, including Brønsted acids like methanesulfonic acid (MsOH) and toluenesulfonic acid (TsOH), offering a metal-free approach to constructing these six-membered oxygen heterocycles under mild conditions. organic-chemistry.org Rhenium(VII) complexes have also been shown to catalyze highly selective Prins cyclizations, yielding densely functionalized tetrahydropyrans. thieme-connect.de

Another powerful strategy is the hetero-Diels-Alder reaction . Catalytic asymmetric hetero-Diels-Alder reactions have been employed as key steps in the stereoselective synthesis of both functionalized tetrahydropyran subunits of the potent antitumor macrolide, (-)-lasonolide A. scispace.com

Bioinspired oxa-Michael cyclization offers a stereodivergent strategy for the synthesis of functionalized tetrahydropyrans. researchgate.net This approach, based on the inherent symmetry in 1,3-diols, allows for tunable stereoselectivity through the hydroboration of an allene (B1206475) with various alkylborane reagents, followed by allylation of an aldehyde. researchgate.net

MethodKey Features
Prins CyclizationCan be mediated by Brønsted or Lewis acids, including metal-free options. beilstein-journals.orgorganic-chemistry.org
Hetero-Diels-Alder ReactionEnables catalytic asymmetric synthesis of highly functionalized THP rings. scispace.com
Oxa-Michael CyclizationBioinspired, stereodivergent approach based on the symmetry of 1,3-diols. researchgate.net

Construction of Complex Polyfunctionalized Pyran Structures

Analogs of this compound are instrumental in the synthesis of complex, polyfunctionalized pyran structures. These efforts often involve multicomponent reactions that efficiently build molecular complexity in a single step.

One-pot, three-component reactions are particularly effective for synthesizing polyfunctionalized 4H-pyrans. researchgate.netscispace.comresearchgate.net These reactions typically involve the condensation of an aromatic aldehyde, malononitrile, and a dicarbonyl compound in the presence of a catalyst. scispace.com Catalysts such as alkaline metal fluorides and Amberlyst A21 have proven to be efficient for this purpose. researchgate.netresearchgate.net The use of heterogeneous catalysts, like zinc-modified 4 Å molecular sieves, offers advantages such as better yields, shorter reaction times, and catalyst reusability. scispace.com

Furthermore, these polyfunctionalized pyrans serve as valuable intermediates for the synthesis of other heterocyclic systems, including pyrano[2,3-d]pyrimidines and condensed pyridines. scispace.combeilstein-journals.org

Building Block in Natural Product Total Synthesis

The utility of this compound analogs as chiral building blocks is prominently demonstrated in the total synthesis of numerous natural products. sci-hub.se The tetrahydropyran motif is a common feature in many biologically active compounds, making these precursors highly valuable. researchgate.net

For example, the total synthesis of (-)-lasonolide A, a marine-derived antitumor agent, relied on the stereoselective construction of two distinct tetrahydropyran rings. scispace.com Similarly, the synthesis of other natural products, such as those in the spinosyn and thailanstatin families, has utilized organocatalytic intramolecular reactions of α,β-unsaturated aldehydes to construct key tetrahydropyran or related heterocyclic cores. mdpi.com The stereodivergent synthesis of functionalized tetrahydropyrans has also been applied to the synthesis of skipped diene natural products. researchgate.net

Ynones, which are α,β-acetylenic ketones, are also valuable intermediates in the synthesis of natural products and can be derived from precursors related to this compound. rsc.org

Precursors for the Synthesis of Advanced Organic Intermediates

Beyond their direct use in natural product synthesis, this compound and its derivatives are precursors to a wide range of advanced organic intermediates. The functional handles present in these molecules, namely the protected alcohol, the α,β-unsaturated aldehyde, and the tetrahydropyran ring, allow for a diverse array of chemical transformations.

For instance, the tetrahydropyran ring can be a precursor to other cyclic systems. Studies have shown that dehydrative cyclization of a preformed tetrahydrofuran (B95107) ring can lead to bis-tetrahydrofuranoid moieties. rsc.org The aldehyde can be transformed into various other functional groups, and the protected alcohol can be deprotected and further functionalized. These molecules can also be used in the synthesis of deuterated compounds for use as tracers or in "heavy drugs" with improved stability. nih.gov The versatility of these precursors makes them valuable starting materials for creating libraries of complex molecules for drug discovery and other applications. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.